molecular formula C9H16 B3053757 1-Heptyne, 3-ethyl- CAS No. 55944-43-9

1-Heptyne, 3-ethyl-

Cat. No.: B3053757
CAS No.: 55944-43-9
M. Wt: 124.22 g/mol
InChI Key: ZSFABVOIAIIPSQ-UHFFFAOYSA-N
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Description

1-Heptyne, 3-ethyl- is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C9H16, indicating the presence of nine carbon atoms and sixteen hydrogen atoms. This compound is a derivative of heptyne, with an ethyl group attached to the third carbon atom in the chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptyne, 3-ethyl- can be synthesized through various organic reactions. One common method involves the reaction of a hexyl halide with sodium acetylide, producing the desired alkyne through an acetylide anion reaction . This reaction typically requires an inert solvent like chloromethane and a strong base to facilitate the formation of the alkyne.

Industrial Production Methods: In industrial settings, the production of 1-Heptyne, 3-ethyl- often involves multi-step synthesis processes. These processes may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Heptyne, 3-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of an inert solvent.

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Dihaloalkenes: Formed from halogenation reactions.

    Alcohols and Ketones: Resulting from oxidation reactions.

    Alkanes: Produced through reduction reactions.

Scientific Research Applications

1-Heptyne, 3-ethyl- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Heptyne, 3-ethyl- involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This triple bond makes the compound highly reactive, allowing it to interact with different molecular targets and pathways. For example, in hydrogenation reactions, the alkyne can be converted to an alkane through the addition of hydrogen atoms .

Comparison with Similar Compounds

    1-Heptyne: A straight-chain alkyne with a similar structure but without the ethyl group.

    3-Hexyne: Another alkyne with a shorter carbon chain.

    1-Octyne: An alkyne with an additional carbon atom in the chain.

Uniqueness: 1-Heptyne, 3-ethyl- is unique due to the presence of the ethyl group at the third carbon position, which influences its chemical reactivity and physical properties. This structural variation can lead to different reaction pathways and products compared to other similar alkynes .

Properties

IUPAC Name

3-ethylhept-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-4-7-8-9(5-2)6-3/h2,9H,4,6-8H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFABVOIAIIPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464982
Record name 1-Heptyne, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55944-43-9
Record name 1-Heptyne, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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